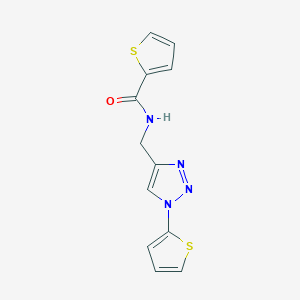

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound that belongs to a class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties, as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity in pharmacological screenings, suggesting that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide may also possess similar biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, the synthesis of related compounds has been achieved through reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with different reagents, followed by diazotisation and coupling with aromatic and heterocyclic amines . The detailed synthesis procedures are characterized by spectroscopic data and elemental analysis, ensuring the correct formation of the desired compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques such as X-ray diffraction, which provides precise geometrical parameters of the compounds . Theoretical calculations, such as DFT/B3LYP/6-311++G(d,p), can also be applied to calculate optimized geometries and assess the local and global chemical activity parameters, which are crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions due to their reactive sites. The local and global chemical activity parameters obtained from theoretical calculations can help identify electrophilic and nucleophilic sites within the molecule, which are essential for predicting its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the compound and the types of intermolecular interactions, such as hydrogen bonding and π-π interactions, that can occur . These properties are important for the practical application of the compounds in biological systems and for their potential use as pharmaceutical agents.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds related to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide have shown significant antimicrobial and antifungal activities. These activities were evaluated against a range of bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Activity

Thiophene-2-carboxaldehyde derivatives, closely related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These compounds exhibit less toxicity and possess notable binding characteristics to carrier proteins like Human Serum Albumin (HSA), indicating their potential in cancer therapy (Shareef et al., 2016).

Materials Science Applications

In the field of materials science, novel thiophene derivatives have been explored for their photostabilizing effects on poly(vinyl chloride) (PVC), showcasing their utility in enhancing the material's resistance to photodegradation. This research opens new avenues for using thiophene derivatives in materials science to improve the durability of polymers against environmental factors (Balakit et al., 2015).

Sensor Development

Triazole-based fluorescent probes derived from thiophene have been developed for detecting metal ions like Zn2+. These probes demonstrate high selectivity and sensitivity, suggesting their application in bioimaging and environmental monitoring (Iniya et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that thiophene derivatives have been synthesized and shown to exhibit excellent fungicidal activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological or physiological function it is influencing.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene nucleus containing compounds, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

It’s worth noting that certain thiophene derivatives have shown excellent fungicidal activities . The specific effects would depend on the biological or physiological function the compound is influencing.

Propriétés

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHQRRJDEDZQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)